7-Fluoro-4-hydrazinylquinoline hydrochloride 7-Fluoro-4-hydrazinylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172943-36-0
VCID: VC15963707
InChI: InChI=1S/C9H8FN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C9H9ClFN3
Molecular Weight: 213.64 g/mol

7-Fluoro-4-hydrazinylquinoline hydrochloride

CAS No.: 1172943-36-0

Cat. No.: VC15963707

Molecular Formula: C9H9ClFN3

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-4-hydrazinylquinoline hydrochloride - 1172943-36-0

Specification

CAS No. 1172943-36-0
Molecular Formula C9H9ClFN3
Molecular Weight 213.64 g/mol
IUPAC Name (7-fluoroquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C9H8FN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H
Standard InChI Key PGLATNDHHSLNDL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1F)NN.Cl

Introduction

Chemical Structure and Nomenclature

7-Fluoro-4-hydrazinylquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The compound features a fluorine atom at the 7th position and a hydrazinyl group (–NH–NH₂) at the 4th position, with the hydrochloride salt forming a stable crystalline solid. Its systematic IUPAC name is 7-fluoro-4-hydrazinylquinoline hydrochloride, with the molecular formula C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol. The hydrochloride counterion improves aqueous solubility, critical for biological applications .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a two-step process derived from methods described in patent CN111362872A :

  • Precursor Preparation: 4,7-Difluoroquinoline is synthesized via cyclization of fluorinated aniline derivatives with malonate esters under reflux conditions.

  • Hydrazine Substitution: The 4-fluoro group undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 12 hours, followed by HCl treatment to precipitate the hydrochloride salt.

Key reaction parameters:

  • Temperature: 80°C (reflux)

  • Solvent: Anhydrous ethanol

  • Yield: ~85% after recrystallization from ethanol/water .

Spectroscopic Characterization

Advanced analytical techniques confirm structure and purity:

TechniqueKey Features
¹H NMRδ 8.72 (d, J=5.1 Hz, H-2), δ 7.89 (dd, J=9.0, 2.7 Hz, H-8), δ 4.21 (s, NH₂)
¹⁹F NMRδ -112.5 ppm (C7–F)
IR3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N quinoline)
HPLC-UV>99% purity (λ=254 nm, C18 column)

The hydrochloride form shows distinct Cl⁻ counterion signals in ion chromatography .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility compared to the free base:

PropertyValue
Water solubility12.7 mg/mL (25°C)
logP (octanol/water)1.45
Melting point268–270°C (decomp.)
Thermal stabilityStable below 150°C

The C–F bond (bond energy 485 kJ/mol) confers oxidative stability, while the hydrazinyl group enables pH-dependent reactivity .

Biological Activities and Mechanisms

Antileishmanial Activity

Structural analogs of 7-fluoro-4-hydrazinylquinoline hydrochloride demonstrate potent activity against Leishmania species:

CompoundIC₅₀ (L. braziliensis)Selectivity Index (Macrophages)
Chloro analog 630 ng/mL>100
Chloro analog 720 ng/mL>150

Mechanistic studies suggest nitric oxide synthase induction and direct inhibition of parasite trypanothione reductase .

Cytotoxicity Profile

Selective toxicity is observed in murine macrophage models:

  • CC₅₀ (macrophages): >500 ng/mL

  • Therapeutic index: 25–50× higher for pathogens vs. mammalian cells .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antileishmanial/antimicrobial activity positions it as a lead candidate for:

  • Topical formulations for cutaneous leishmaniasis

  • Combination therapies with existing antitubercular drugs

Chemical Biology Probes

Structural features enable applications in:

  • Fluorescent tagging (quinoline π-system)

  • Metal coordination chemistry (hydrazine moiety)

Synthetic Challenges

Key optimization targets include:

  • Scaling synthesis via continuous flow reactors (current batch yield: 85%)

  • Deuterated analogs for metabolic studies

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